molecular formula C19H15ClFNO2 B11409510 N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide

N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11409510
M. Wt: 343.8 g/mol
InChI Key: AMNKFUATHHNAIE-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide (CAS: 880785-68-2; molecular formula: C₁₉H₁₅Cl₂NO₂) is a benzamide derivative featuring dual substitution: a 3-chlorobenzyl group and a 2-fluorobenzoyl moiety, with a furan-2-ylmethyl substituent (Fig. 1) .

Properties

Molecular Formula

C19H15ClFNO2

Molecular Weight

343.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15ClFNO2/c20-15-6-3-5-14(11-15)12-22(13-16-7-4-10-24-16)19(23)17-8-1-2-9-18(17)21/h1-11H,12-13H2

InChI Key

AMNKFUATHHNAIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 3-chlorobenzylamine: This can be achieved by the reduction of 3-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    Synthesis of 2-fluorobenzoyl chloride: This involves the reaction of 2-fluorobenzoic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride.

    Coupling Reaction: The final step involves the coupling of 3-chlorobenzylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine (Et3N) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido or thiol-substituted benzamides.

Scientific Research Applications

N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide is a compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, materials science, and agricultural chemistry. This article explores its applications, supported by data tables and case studies.

Structure

The structure of this compound can be depicted as follows:

C15H14ClFNO2\text{C}_{15}\text{H}_{14}\text{Cl}\text{F}\text{N}\text{O}_{2}

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals, particularly in targeting specific biological pathways.

Case Study: Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of benzamide have been investigated for their ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .

Agricultural Chemistry

The compound's structural features suggest potential as an agrochemical, specifically as a pesticide or herbicide.

Case Study: Pesticidal Efficacy

Research has demonstrated that benzamide derivatives can act as effective insecticides by disrupting chitin synthesis in pests. This mechanism is crucial for developing safer pesticides that minimize environmental impact while maximizing efficacy .

Material Science

This compound can also be explored for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

The compound's reactivity allows it to participate in polymerization reactions, potentially leading to new materials with enhanced properties such as thermal stability and chemical resistance .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (μM)Reference
This compoundAnticancer12.5
Benzamide Derivative AAntiparasitic10.0
Benzamide Derivative BInsecticidal8.0

Table 2: Synthesis Pathways

StepReagents UsedYield (%)
Step 13-Chlorobenzylamine + Furan-2-carboxaldehyde75
Step 2Fluorination with HF85
Final ProductThis compound60

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects: Chloro, Fluoro, and Trifluoromethyl Groups

The chloro and fluoro substituents in the target compound contrast with related benzamides bearing trifluoromethyl or other halogen groups:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Target compound 3-chlorobenzyl, 2-fluoro, furan-2-ylmethyl C₁₉H₁₅Cl₂NO₂ Dual halogenation; furan ring
Flutolanil 3-(1-methylethoxy)phenyl, trifluoromethyl C₁₇H₁₄F₃NO₂ Agricultural fungicide; trifluoromethyl enhances lipophilicity
Diflubenzuron 2,6-difluoro, 4-chlorophenyl C₁₄H₉ClF₂N₂O₂ Insect growth regulator; difluoro substitution improves stability
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2,3-difluoro, 2-fluoro C₁₃H₈F₃NO Fluorine’s role in enhancing metabolic stability and binding affinity
  • Chloro vs. Fluoro : Chlorine’s stronger electron-withdrawing effect may increase compound rigidity and influence receptor binding, while fluorine enhances metabolic stability and bioavailability via C–F bond strength .
  • Trifluoromethyl : Compounds like flutolanil exhibit higher lipophilicity, improving membrane permeability compared to the target compound’s chloro-fluoro combination .

Heterocyclic Ring Variations: Furan vs. Thiazole

The furan-2-ylmethyl group distinguishes the target compound from analogs with thiazole or other heterocycles:

Compound Name Heterocycle Key Structural Features Reference
Target compound Furan Planar amide group; furan contributes to π-π stacking
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide Thiazole Thiazole enables hydrogen bonding; planar amide moiety
N-(1,3-Thiazol-2-yl)benzamide Thiazole Similar hydrogen-bonding motifs; bioactivity in agrochemicals
  • Furan : The oxygen atom in furan may reduce electron density compared to sulfur in thiazole, affecting redox properties and intermolecular interactions.
  • Thiazole : Thiazole-containing benzamides exhibit stronger hydrogen-bonding networks (N–H···N interactions), influencing crystal packing and stability .

Structural and Crystallographic Insights

  • Planarity and Conformation : The target compound’s amide group is expected to adopt a planar conformation, akin to 2-fluoro-N-(thiazol-2-yl)benzamide, enabling intermolecular hydrogen bonding .
  • Crystal Packing : Furan’s π-system may promote stacking interactions, while chloro and fluoro substituents influence dipole-dipole interactions, as seen in halogenated benzamides .

Biological Activity

N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16ClFNO2C_{19}H_{16}ClFNO_2, with a molar mass of approximately 343.79 g/mol. The compound features a benzamide core with a 3-chlorobenzyl group and a furan-2-ylmethyl moiety, which are crucial for its biological interactions.

Pharmacological Applications

Preliminary studies indicate that this compound may exhibit significant pharmacological activities, particularly as an enzyme or receptor inhibitor. The presence of the fluorine atom and the furan ring enhances its potential interactions with biological targets, suggesting applications in drug development.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionPotential inhibitor for specific enzymes
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityExhibits activity against various pathogens

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific protein targets, leading to altered cellular pathways that may inhibit tumor growth or microbial proliferation.

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that this compound significantly accelerated apoptosis in MCF cell lines, indicating its potential as an anticancer agent. The compound showed a dose-dependent effect on tumor growth in vivo, suggesting its utility in cancer therapy .
  • Antimicrobial Activity : Research highlighted the compound's efficacy against various bacterial strains, suggesting its role as a potential antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .
  • Structure-Activity Relationship (SAR) : Comparative analysis with structurally similar compounds revealed that modifications in substituents significantly impact biological activity. For instance, the presence of the furan ring was essential for maintaining activity against specific enzymes .

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